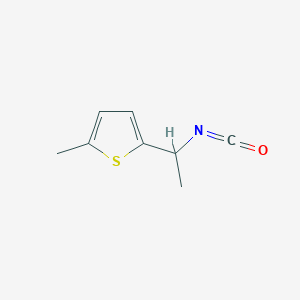
2-(1-Isocyanatoethyl)-5-methylthiophene
Overview
Description
Isocyanates are a group of low molecular weight, highly reactive compounds with a functional isocyanate group . They are widely used in the manufacturing of flexible and rigid polyurethane foams, soft furniture, and insulation in buildings .
Molecular Structure Analysis
Isocyanates are defined by the isocyanate functional group (−N = C = O). Most commercial isocyanates contain one isocyanate group (mono-isocyanates) or two isocyanate groups (di-isocyanates), attached to an aliphatic or an aromatic moiety .Chemical Reactions Analysis
Isocyanates are highly reactive and can undergo a variety of chemical reactions. They are known to react with water to form amines and carbon dioxide .Physical And Chemical Properties Analysis
Isocyanates have a variety of physical and chemical properties. For example, they have a relatively low molecular weight and are highly reactive .Scientific Research Applications
Material Science and Engineering
One notable application of thiophene derivatives is in the development of n-channel conductors for thin-film transistors (TFTs). Research by Pappenfus et al. (2002) demonstrates the synthesis of a terthiophene-based quinodimethane showing planar quinoid geometry, which is part of a dimerized face-to-face π-stack, exhibiting n-channel conduction in TFT measurements. This highlights the potential of thiophene derivatives in electronics and photonics applications, suggesting a similar utility for 2-(1-Isocyanatoethyl)-5-methylthiophene in creating advanced electronic materials (Pappenfus et al., 2002).
Organic Synthesis
In organic synthesis, derivatives of 5-methylthiophene, a related compound, have been employed as versatile intermediates. For instance, Yang's work on 2-Chloro-5-methylthiophene underlines its utility in the synthesis of pharmaceuticals and agrochemicals, presenting a low-cost and efficient preparation route. This supports the use of 2-(1-Isocyanatoethyl)-5-methylthiophene in synthesizing complex molecules with potential applications in drug discovery and agricultural chemistry (Zhang-Qi Yang, 2010).
Photochromic Materials
The synthesis and characterization of photochromic liquid crystal dithienylcyclopentene derivatives from 2-chloro-5-methylthiophene showcase the adaptability of thiophene derivatives in creating materials that change color under different light irradiations. Such materials are critical for developing light-responsive sensors, displays, and smart windows, indicating the potential of 2-(1-Isocyanatoethyl)-5-methylthiophene in photonic and optoelectronic applications (Shuzhen Cui, D. Shen, Zhi-gang Zheng, 2016).
Safety And Hazards
properties
IUPAC Name |
2-(1-isocyanatoethyl)-5-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6-3-4-8(11-6)7(2)9-5-10/h3-4,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGZNNPMCUPFPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Isocyanatoethyl)-5-methylthiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}methyl)-5-chloro-N-methylpyridin-2-amine](/img/structure/B1529303.png)
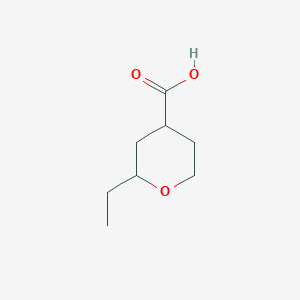
![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B1529308.png)
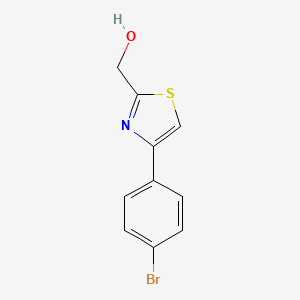
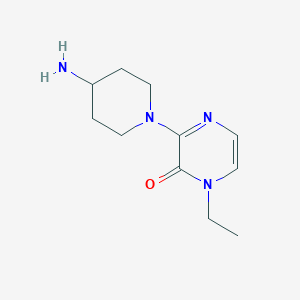
![2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole](/img/structure/B1529312.png)
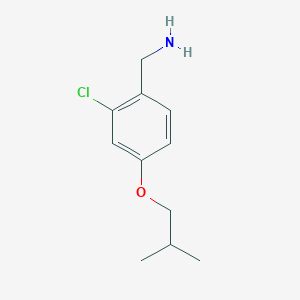
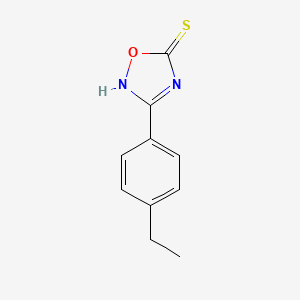
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1529315.png)
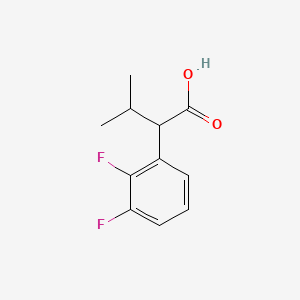

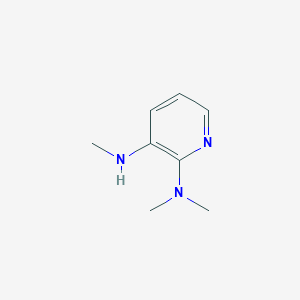
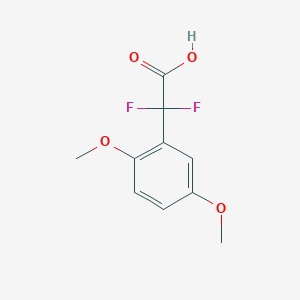
![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B1529324.png)